1-(4-aminophenyl)-3-ethylurea is an organic compound characterized by the presence of an aminophenyl group linked to an ethylurea moiety. Its chemical structure can be represented as CHNO, with the molecular formula indicating the presence of two nitrogen atoms, one oxygen atom, and a combination of carbon and hydrogen atoms. The compound is classified under the category of substituted ureas, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 1-(4-aminophenyl)-3-ethylurea can be achieved through various methods, with one common approach involving the reaction of 4-aminophenyl isocyanate with ethylamine. This reaction typically occurs under controlled conditions, often utilizing dichloromethane as a solvent at room temperature.
In a typical synthesis procedure:
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and ensure consistent quality. Purification methods such as recrystallization or chromatography are often implemented to isolate the desired product in high purity.
The molecular structure of 1-(4-aminophenyl)-3-ethylurea features:
1-(4-aminophenyl)-3-ethylurea undergoes various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism by which 1-(4-aminophenyl)-3-ethylurea exerts its effects involves interactions with specific molecular targets within biological systems. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it can influence cellular pathways, leading to alterations in cell function and viability. This interaction is critical in understanding its potential therapeutic applications.
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm its structural integrity and purity during synthesis.
1-(4-aminophenyl)-3-ethylurea has several significant applications across various fields:
The urea functional group (‑N‑C(=O)‑N‑) serves as a privileged scaffold in kinase inhibitor design due to its versatile hydrogen-bonding capacity and conformational stability. As a planar pharmacophore, it forms critical bidentate hydrogen bonds with the kinase hinge region—a conserved segment connecting the N- and C-lobes of the kinase domain. Specifically, the carbonyl oxygen acts as a hydrogen bond acceptor with backbone NH groups (e.g., Glu694 in Abl1 kinase), while the urea NH groups donate hydrogen bonds to backbone carbonyls (e.g., Met692 in Abl1) [7]. This interaction competitively displaces ATP, thereby inhibiting phosphorylation.
Urea derivatives exhibit distinct conformational preferences that influence target engagement. N,N′-Diaryl ureas adopt a trans,trans conformation, positioning aromatic rings for optimal π-stacking with hydrophobic residues in the kinase active site [3]. The electron delocalization within the urea moiety enhances dipole interactions with the glycine-rich loop (P-loop), further stabilizing inhibitor binding [7]. Additionally, the urea’s moderate polarity balances solubility and membrane permeability, addressing a key challenge in kinase inhibitor development [3].
Table 1: Hydrogen Bond Interactions of Urea Scaffold with Kinase Domains
Urea Component | Kinase Residue | Interaction Type | Role in Inhibition |
---|---|---|---|
Carbonyl O | Backbone NH (e.g., Glu694) | H-bond acceptor | Displaces ATP γ-phosphate |
Urea NH (imino) | Backbone C=O (e.g., Met692) | H-bond donor | Blocks ATP adenine binding |
Urea NH (amino) | Asp831 (DFG motif) | H-bond donor | Stabilizes inactive kinase conformation |
The 4-aminophenyl moiety in 1-(4-aminophenyl)-3-ethylurea enables targeted engagement with allosteric sites distinct from the ATP-binding pocket. The para-substituted amino group (‑NH₂) acts as both a hydrogen bond donor and acceptor, facilitating interactions with acidic residues (e.g., Asp or Glu) in the kinase’s regulatory regions, such as the αC-β4 loop or DFG motif [7]. This is critical for stabilizing inactive kinase conformations (e.g., "DFG-out" or "αC-helix out" states) .
The aminophenyl group also enhances selectivity through hydrophobic burial. Its aromatic ring inserts into hydrophobic pockets adjacent to the ATP site (e.g., the "selectivity pocket" in VEGFR or PDGFR kinases), with the ‑NH₂ group oriented toward polar gatekeeper residues (e.g., Thr315 in Abl1) [7]. This dual functionality minimizes off-target effects by exploiting unique topological features of specific kinases. Comparative studies show that replacing ‑NH₂ with ‑OH or ‑CH₃ reduces inhibitory potency by 5–10-fold due to loss of polar interactions [3].
The ethyl group (‑CH₂CH₃) in 1-(4-aminophenyl)-3-ethylurea optimizes steric fit and physicochemical properties relative to other alkyl chains. Shorter chains (e.g., methyl) increase polarity but reduce hydrophobic interactions with the kinase’s ribose pocket, while bulkier groups (e.g., iso-propyl) induce steric clashes with conserved residues like Leu492 in EGFR [3] [7].
Table 2: Impact of Alkyl Chain Length on Inhibitor Properties
R Group | LogPa | Kinase Binding Affinity (Kd, nM) | Solubility (µg/mL) | Key Steric Constraint |
---|---|---|---|---|
Ethyl | 1.8 ± 0.2 | 220 ± 15 | 85 ± 10 | Fits ribose pocket without clashes |
Methyl | 1.2 ± 0.3 | 450 ± 30 | 150 ± 20 | Incomplete hydrophobic filling |
n-Propyl | 2.3 ± 0.1 | 190 ± 20 | 50 ± 8 | Minor van der Waals repulsion |
3-Ethylpentan-3-yl | 4.1 ± 0.4 | >1,000 | 12 ± 3 | Severe clash with Leu492/Glu494 |
3-Ethylphenyl | 3.5 ± 0.3 | 310 ± 25 | 40 ± 5 | Aromatic stacking but reduced solubility |
a Calculated partition coefficient.
Branched chains like 3-ethylpentan-3-yl (as in CID 65042401) [6] or aromatic extensions (e.g., 3-ethylphenyl in CAS 1154399-19-5) [10] significantly alter selectivity profiles. Branched analogs exhibit 4-fold lower solubility due to increased hydrophobicity, limiting cellular uptake [3]. Conversely, symmetric diaryl ureas (e.g., 1,3-bis(4-aminophenyl)urea, CAS 4550-72-5) [9] show enhanced potency but poor kinase selectivity due to unconstrained rotational flexibility. The ethyl group thus represents a balanced design: it occupies the ribose-binding pocket with optimal steric bulk while maintaining >80 µg/mL solubility for bioavailability [3] [7].
Compound Names Mentioned:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: